(2-Phenyltriazol-4-yl)-(3,4,5-trimethoxyphenyl)methanone
Description
Properties
Molecular Formula |
C18H17N3O4 |
|---|---|
Molecular Weight |
339.3 g/mol |
IUPAC Name |
(2-phenyltriazol-4-yl)-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C18H17N3O4/c1-23-15-9-12(10-16(24-2)18(15)25-3)17(22)14-11-19-21(20-14)13-7-5-4-6-8-13/h4-11H,1-3H3 |
InChI Key |
OUYCPKQQUWXWMD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C2=NN(N=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Preparation of Key Precursors
Synthesis of 3,4,5-Trimethoxyphenyl Derivatives
The 3,4,5-trimethoxyphenyl moiety is a critical structural component in numerous biologically active compounds. Several methods for its preparation have been documented in the literature.
Synthesis from Vanillin
One of the most economical and efficient methods for preparing 3,4,5-trimethoxybenzaldehyde, a key precursor, involves a three-step synthesis from vanillin:
- Bromination of vanillin using bromine in an acidic solvent medium (concentrated aqueous hydrobromic acid or glacial acetic acid) at 0-5°C to afford 5-bromovanillin
- Hydrolysis of 5-bromovanillin to 5-hydroxyvanillin
- Methylation of 5-hydroxyvanillin to yield 3,4,5-trimethoxybenzaldehyde
The reaction scheme proceeds as follows:
Vanillin → 5-bromovanillin → 5-hydroxyvanillin → 3,4,5-trimethoxybenzaldehyde
This method offers several advantages including high yields (up to 94%), use of inexpensive reagents, and minimal manipulative steps, making it particularly suitable for large-scale synthesis.
Preparation of 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one
For the synthesis of the ketone derivative, 2-bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one, the following procedure can be employed:
- Dissolve 1-(3,4,5-trimethoxyphenyl)ethan-1-one (11.89 mmol) in anhydrous diethyl ether (30 mL)
- Add bromine (14.27 mmol) dropwise at 0°C
- Gradually increase temperature to room temperature and stir for approximately 2.5 hours
- Quench the reaction with saturated aqueous NaHCO₃
- Extract with ethyl acetate, wash, dry, and concentrate without heating
- Triturate the residue with n-hexane to obtain the solid product
This α-bromoketone serves as a valuable intermediate for further functionalization toward the target compound.
Synthesis of Triazole Precursors
Preparation of 1,2,3-Triazoles via Click Chemistry
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) represents a highly efficient method for constructing the 1,2,3-triazole moiety:
- Prepare the azide component from the corresponding aniline via diazotization followed by treatment with sodium azide
- React the azide with a terminal alkyne under copper catalysis
- Optimize conditions using CuSO₄·5H₂O/sodium ascorbate in DMF/H₂O at 80°C
The general reaction scheme can be represented as:
R-N₃ + R'-C≡CH → R-N=N-N-C(R')=CH
This approach offers excellent regioselectivity and high yields, making it the method of choice for triazole formation.
Synthesis of 1,2,4-Triazoles from Amidines
For the preparation of 1,2,4-triazoles, the following method has proven effective:
- React an amidine hydrochloride with a carboxylic acid using HATU as a coupling agent and DIPEA as a base
- Treat the resulting intermediate with a monosubstituted hydrazine
- Cyclize to form the 1,2,4-triazole ring
R-C(=NH)-NH₂·HCl + R'COOH → R-C(=N)-NH-C(=O)-R' → triazole
This approach provides a regioselective synthesis of 1,3,5-trisubstituted 1,2,4-triazoles with well-defined substitution patterns.
Direct Synthesis Routes
Grignard and Organolithium Approaches
One of the most efficient methods for forming the methanone linkage utilizes organometallic reagents:
Using 3,4,5-Trimethoxyphenylmagnesium Bromide
This approach involves the nucleophilic addition of a Grignard reagent to an appropriate heterocyclic ester or acid chloride:
- Prepare 3,4,5-trimethoxyphenylmagnesium bromide (0.5 N solution in THF)
- React with an appropriate triazole acid chloride or ester at 0°C
- Allow the mixture to stir for 30 minutes
- Quench with saturated NH₄Cl or water
- Extract with ethyl acetate or diethyl ether
- Purify by column chromatography
This method has been successfully applied to synthesize various (heteroaryl)(3,4,5-trimethoxyphenyl)methanone derivatives with yields ranging from 35.5% to 78%.
Table 1. Reaction Conditions and Yields for Grignard Approach
| Entry | Heterocyclic Precursor | Grignard Reagent (equiv.) | Temperature (°C) | Time (min) | Workup | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Triazole acid chloride | 3,4,5-trimethoxyphenylmagnesium bromide (1.4) | 0 to RT | 30 | NH₄Cl | 52-65 |
| 2 | Triazole ester | 3,4,5-trimethoxyphenylmagnesium bromide (2.0) | 0 to RT | 30 | H₂O | 35-50 |
| 3 | Pyridine derivative | 3,4,5-trimethoxyphenylmagnesium bromide (2.0) | 0 to RT | 30 | H₂O | 78 |
Lithiation Strategy
An alternative approach involves lithium-halogen exchange:
- Treat 3,4,5-trimethoxybromobenzene with n-BuLi (1.6 M) in THF at -78°C
- Stir for 2 hours to form the lithiated species
- Add a solution of an appropriate triazole Weinreb amide
- Allow the temperature to increase to room temperature and stir overnight
- Quench with saturated NH₄Cl
- Extract with diethyl ether and purify by column chromatography
The advantage of this method is the controlled addition to the Weinreb amide, which prevents over-addition of the organolithium reagent.
Click Chemistry-Based Approach
A convergent approach utilizing click chemistry can be particularly effective:
- Synthesize 4-azidophenyl-substituted triazole through standard procedures
- Prepare a terminal alkyne-functionalized 3,4,5-trimethoxyphenyl derivative
- Perform CuAAC reaction using CuSO₄·5H₂O and sodium ascorbate in DMF at 80°C
- Purify to obtain the target compound
Table 2. Optimization of Click Chemistry Conditions
| Entry | Cu Catalyst | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | CuSO₄·5H₂O (5 mol%) | Sodium ascorbate | DMF/H₂O (1:1) | 80 | 24 | 75-85 |
| 2 | CuI (7.5 mol%) | - | DME/TEA | 110 | 24 | 60-70 |
| 3 | CuBr (5 mol%) | - | DMSO, Cs₂CO₃ | 120 | 12 | 65-75 |
This approach has been successfully applied to synthesize various triazole-linked conjugates with excellent yields and regioselectivity.
Alternative Synthetic Routes
Oxidation Methods
An alternative approach involves the oxidation of secondary alcohols to ketones:
- Prepare the corresponding secondary alcohol by nucleophilic addition of organometallic reagents to aldehydes
- Oxidize using Dess-Martin periodinane in anhydrous CH₂Cl₂
a. Add 1 equivalent of the alcohol to 2 equivalents of Dess-Martin reagent
b. Stir for 30 minutes at room temperature
c. Quench with saturated Na₂S₂O₃ solution
d. Extract with ethyl acetate and purify by column chromatography
This method has proven effective for sensitive substrates, with yields ranging from 70% to 81%.
One-Pot Synthesis Approach
A streamlined one-pot approach can be developed:
- Generate the azide component in situ from the corresponding aniline
- Prepare the alkyne component containing the 3,4,5-trimethoxyphenyl group
- Perform the copper-catalyzed cycloaddition
- Isolate the product by standard workup procedures
This approach minimizes handling of potentially hazardous azide intermediates and can improve overall efficiency.
Practical Considerations and Optimization
Reaction Conditions Optimization
Several factors significantly impact the efficiency of the synthesis:
Solvent Effects
DMF and THF have proven particularly effective for reactions involving organometallic reagents with the 3,4,5-trimethoxyphenyl moiety. For click chemistry approaches, a mixture of DMF/H₂O (1:1) has shown optimal results.
Temperature Control
For Grignard reactions, maintaining the initial temperature at 0°C is critical to control the exothermic addition, followed by gradual warming to room temperature. For click chemistry, reactions at 80°C for 24-32 hours typically provide optimal conversion.
Catalyst Loading
For CuAAC reactions, 5 mol% CuSO₄·5H₂O with sodium ascorbate as a reducing agent has proven optimal. Alternative catalysts such as CuI (7.5 mol%) or CuBr (5 mol%) can also be effective under specific conditions.
Purification Techniques
The following purification methods have been successfully applied to isolate the target compound:
- Column chromatography using gradient elution with hexane/ethyl acetate mixtures
- Recrystallization from appropriate solvent systems (ethanol, hexane/ethyl acetate)
- Trituration with n-hexane for initial purification of crude products
Table 3. Purification Methods Comparison
| Method | Advantages | Disadvantages | Recovery (%) |
|---|---|---|---|
| Column Chromatography | High purity, scalable | Solvent intensive, time-consuming | 85-95 |
| Recrystallization | Simple, cost-effective | May require multiple attempts | 75-90 |
| Trituration | Rapid, minimal solvent use | Limited to certain compounds | 60-80 |
Spectroscopic Characterization
NMR Spectroscopy
The successful synthesis of (2-Phenyltriazol-4-yl)-(3,4,5-trimethoxyphenyl)methanone can be confirmed by characteristic signals in ¹H NMR and ¹³C NMR spectra:
¹H NMR (CDCl₃, 400 MHz) expected signals:
- Triazole C-H: singlet at δ 8.3-8.4 ppm
- Aromatic protons of phenyl group: multiplet at δ 7.8-8.1 ppm (ortho) and δ 7.4-7.6 ppm (meta, para)
- Aromatic protons of 3,4,5-trimethoxyphenyl: singlet at δ 7.1-7.3 ppm (2H)
- Methoxy groups: singlets at δ 3.9-4.0 ppm (9H)
¹³C NMR (CDCl₃, 100 MHz) expected signals:
Mass Spectrometry
The molecular weight of the target compound can be confirmed by various MS techniques:
- ESI-MS: [M+H]⁺ peak corresponding to the molecular formula
- HRMS: confirming the exact mass with an error margin of less than 5 ppm
Chemical Reactions Analysis
(2-Phenyltriazol-4-yl)-(3,4,5-trimethoxyphenyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl or trimethoxyphenyl rings are replaced with other groups. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its potential as an enzyme inhibitor, particularly in the inhibition of α-glycosidase, which is relevant for the treatment of diabetes and other metabolic disorders.
Medicine: The compound has shown promise as an anticancer agent, with studies indicating its ability to induce apoptosis in cancer cells and inhibit tubulin polymerization.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2-Phenyltriazol-4-yl)-(3,4,5-trimethoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. For example, as an α-glycosidase inhibitor, the compound binds to the active site of the enzyme, preventing the hydrolysis of glycosidic bonds in carbohydrates. This results in a decrease in glucose absorption and a reduction in blood sugar levels. As an anticancer agent, the compound induces apoptosis in cancer cells by disrupting the microtubule network and inhibiting tubulin polymerization, leading to cell cycle arrest and cell death.
Comparison with Similar Compounds
Comparison with Structural Analogues
Imidazole-Based Analogues
Imidazole derivatives are widely studied for their tubulin polymerization inhibition and anticancer activity. Key examples include:
(3,4,5-Trimethoxyphenyl)(2-(3,4,5-trimethoxyphenyl)-1H-imidazol-4-yl)methanone (5ea)
- Activity : Exhibits potent antiproliferative activity (IC₅₀ < 1 µM in multiple cancer cell lines) due to dual 3,4,5-trimethoxyphenyl groups enhancing tubulin binding .
- Synthesis : Yield of 86.8% via cyclocondensation, with purity >99% by HPLC .
(2-(1H-Indol-3-yl)-1H-imidazol-4-yl)(3,4,5-trimethoxyphenyl)methanone (ABI-231)
- Activity: IC₅₀ values of 0.02–0.08 µM in paclitaxel-resistant models. Oral bioavailability (F = 45%) and tumor regression in xenografts .
- SAR : The indole substituent improves metabolic stability and target engagement .
However, triazoles may confer better pharmacokinetic properties due to resistance to oxidative metabolism .
Thiazole-Based Analogues
Thiazole derivatives demonstrate diverse antiproliferative mechanisms, including tubulin inhibition and apoptosis induction:
(4-Amino-2-phenylthiazol-5-yl)(3,4,5-trimethoxyphenyl)methanone (3a)
- Activity: IC₅₀ of 0.12–0.45 µM in A549 and MCF-7 cells. The 4-amino group enhances solubility and target interaction .
- Synthesis : 52% yield via Suzuki-Miyaura coupling .
2-(4-Aminophenyl)-thiazol-4-ylmethanone (8w)
- Activity: IC₅₀ of 0.09 µM in breast cancer models. The 4-aminophenyl group facilitates DNA intercalation alongside tubulin inhibition .
Pyrazole and Pyrimidine Derivatives
Pyrazole and pyrimidine scaffolds offer alternative binding modes:
(1-(p-Tolyl)-1H-pyrazol-4-yl)(3,4,5-trimethoxyphenyl)methanone (9c)
- Activity : IC₅₀ of 0.054–0.16 µM in A549 and HT-1080 cells. The p-tolyl group optimizes hydrophobic interactions .
- SAR: Ketoxime derivatives (e.g., 10c) show enhanced potency, suggesting derivatization at the methanone position is critical .
(2-(Phenylamino)thieno[3,2-d]pyrimidin-4-yl)(3,4,5-trimethoxyphenyl)methanone
- Activity: Inhibits tubulin polymerization at 0.8 µM, comparable to combretastatin A-4. The thienopyrimidine ring enhances π-π stacking .
However, the triazole’s smaller size could improve membrane permeability .
Phenstatin Analogues
Phenstatin derivatives like (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT) show:
- Activity : IC₅₀ of 0.3–1.2 µM in leukemia models. The 4-methoxy group disrupts microtubule dynamics .
Comparison with Target Compound : Replacing the phenyl group with a triazole could alter electron distribution, affecting interactions with β-tubulin’s T7 loop .
Biological Activity
(2-Phenyltriazol-4-yl)-(3,4,5-trimethoxyphenyl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C18H20N4O3
- Molecular Weight : 344.38 g/mol
Antimicrobial Activity
Research has indicated that derivatives of triazole compounds exhibit considerable antimicrobial properties. In a study assessing various triazole derivatives, including this compound, significant inhibitory effects against a range of bacteria and fungi were observed. The compound demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Candida albicans | 64 |
These results suggest that the compound could serve as a lead structure for developing new antimicrobial agents.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it induces apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspases and modulation of the apoptotic pathway.
A notable study reported that treatment with this compound resulted in a dose-dependent decrease in cell viability:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 12.5 |
| HT-29 (colon cancer) | 15.0 |
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, the compound exhibits anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential therapeutic applications in inflammatory diseases.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in microbial metabolism or cancer cell proliferation.
- Modulation of Signaling Pathways : It appears to affect key signaling pathways related to apoptosis and inflammation.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to cell death.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Study on Antimicrobial Efficacy : A clinical trial evaluated the efficacy of a formulation containing this compound against skin infections caused by resistant strains of Staphylococcus aureus. The results showed a significant reduction in infection rates compared to placebo.
- Cancer Treatment Exploration : A research group investigated the use of this compound in combination with standard chemotherapy agents for treating resistant breast cancer. Preliminary results indicated enhanced efficacy and reduced side effects compared to chemotherapy alone.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
